molecular formula C56H106O16S B1262985 2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose

2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose

Cat. No. B1262985
M. Wt: 1067.5 g/mol
InChI Key: APJXYLDCLVLYPT-TXTUAKQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with (2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.

Scientific Research Applications

Structural Studies in Mycobacterium tuberculosis

Research on multiacylated trehalose 2-sulfates in Mycobacterium tuberculosis has revealed important details about their structural components. The principal sulfatide, SL-I, is a 2,3,6,6'-tetraacyl-alpha,alpha'-D-trehalose 2'-sulfate, with detailed acyl substituent structures. These components are crucial for understanding the complex lipid and lipoglycan arrays of the M. tuberculosis cell wall, impacting our knowledge of tuberculosis pathogenesis and potential treatment strategies (Goren, Brokl, & Das, 1976).

Mycobacterial Cell Wall Composition and Biosynthesis

The cell wall of Mycobacterium tuberculosis contains a variety of complex lipids and lipoglycans, including sulfolipids, that play a role in host-pathogen interactions during infection. The detailed structural characterization of these sulfolipids, including 2-stearoyl(palmitoyl)-3,6,6'-tris(hydroxyphthioceranoy1)-trehalose 2'-sulfates, contributes significantly to our understanding of tuberculosis pathology (Hsu, 2016).

Role in Osmotic Regulation in Archaea

The discovery of sulfotrehalose, a novel disaccharide with sulfate at C-2 of one glucose moiety, in haloalkaliphilic archaea, highlights the role of these molecules in osmotic regulation. This disaccharide is accumulated in response to external NaCl concentrations, demonstrating its importance in maintaining osmotic balance under extreme conditions (Desmarais, Jablonski, Fedarko, & Roberts, 1997).

Mycolic Acid Metabolism and Transfer in Mycobacteria

Research into mycobacteria has identified a novel mycolic acid exchange enzyme that catalyzes the exchange of mycolyl groups between trehalose and its mono- and dimycolate forms. This enzyme is involved in the anabolic pathway of mycolic acid metabolism, crucial for the formation of key cell wall components in mycobacteria, impacting our understanding of mycobacterial physiology and pathogenicity (Sathyamoorthy & Takayama, 1987).

properties

Product Name

2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose

Molecular Formula

C56H106O16S

Molecular Weight

1067.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoate

InChI

InChI=1S/C56H106O16S/c1-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-41(3)36-42(4)37-43(5)38-44(6)54(63)70-51-49(61)46(40-58)68-56(71-55-52(72-73(64,65)66)50(62)48(60)45(39-57)67-55)53(51)69-47(59)35-33-31-29-27-25-22-20-18-16-14-12-10-8-2/h41-46,48-53,55-58,60-62H,7-40H2,1-6H3,(H,64,65,66)/t41-,42-,43-,44-,45+,46+,48+,49+,50-,51-,52+,53+,55+,56+/m0/s1

InChI Key

APJXYLDCLVLYPT-TXTUAKQASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC[C@H](C)C[C@H](C)C[C@H](C)C[C@H](C)C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)CC(C)CC(C)CC(C)C(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O

Origin of Product

United States

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